Cas no 51022-70-9 (Salbutamol hemisulfate)

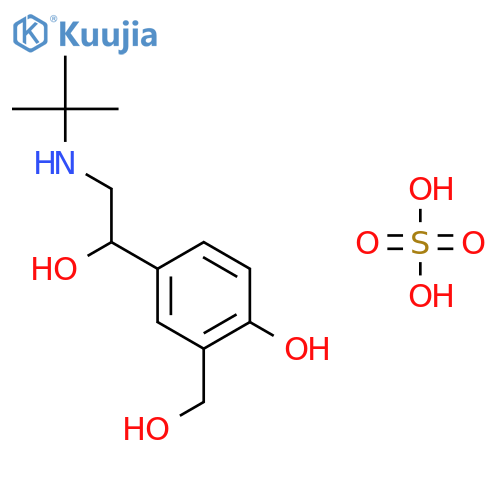

Salbutamol hemisulfate structure

商品名:Salbutamol hemisulfate

CAS番号:51022-70-9

MF:C26H44N2O10S

メガワット:576.699967384338

MDL:MFCD00055200

CID:55927

PubChem ID:329748947

Salbutamol hemisulfate 化学的及び物理的性質

名前と識別子

-

- Albuterol sulfate

- 2-(TERT-BUTYLAMINO)-1-(4-HYDROXY-3-HYDROXYMETHYLPHENYL)ETHANOL HEMISULFATE

- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

- 5-[2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL]-2-HYDROXYBENZYL ALCOHOL HEMISULFATE

- ALBUTEROL

- ALBUTEROL BASE

- ALPHA-1-[[(1,1-DIMETHYLETHYL)AMINO]METHYL]-4-HYDROXY-1,3-BENZENEDIMETHANOL HEMISULFATE

- ALPHA1-[[(1,1-DIMETHYLETHYL)AMINO]METHYL]-4-HYDROXY-1,3-BENZENEDIMETHANOL SULPHATE

- ALPHA1-[(TERT-BUTYLAMINO)METHYL]-4-HYDROXY-1,3-BENZENEDIMETHANOL HEMISULFATE SALT

- ALPHA-[(T-BUTYLAMINO)METHYL]-4-HYDROXY-M-XYLENE-ALPHA,ALPHA'-DIOL

- ALPHA-[(T-BUTYLAMINO)METHYL]-4-HYDROXY-M-XYLENE-ALPHA,ALPHA'-DIOL HEMISULFATE SALT

- ALPHA-[(TERT-BUTYLAMINO)METHYL]-4-HYDROXY-M-XYLENE-ALPHA,ALPHA'-DIOL

- ASMAVEN SULFATE

- COBUTOLIN

- RARECHEM AB PP 3031

- SALBUTAMOL

- SALBUTAMOL BASE

- SALBUTAMOL HEMISULFATE

- SALBUTAMOL HEMISULFATE SALT

- SALBUTAMOL SULFATE

- ALBUTEROL SULFATE,WHITE SOLID

- Salbutamol (hemisulfate)

- SALBUTAMOL SULPHATE

- (RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol sulfate (2:1)

- (RS)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol hemisulfate

- albuterol hemisulfate

- Almotex

- Anebron

- Asmadil

- Asmaven

- Cetsim

- Ecovent

- Loftan

- Mozal

- Respax

- Volma

- 2-tert-Butylamino-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol hemisulfate

- Proventil-HFA

- Ventolin

- Bronchospray

- Venetlin

- Fartolin

- Dipulmin

- Amocasin

- Aerotec

- Inspiryl

- Broncodil

- Aloprol

- Emican

- Epaq

- Broncho Inhalat

- Huma-Salmol

- Ventolin HFA

- VoSpire ER

- Albuterol sulfate(2:1)

- AccuNeb

- dl-Salbutamol sulfate

- Sch 13949W sulfate

- (+-)-Salbutamol sulfate

- ProAir

- Proair HFA

- Proventil Repetabs, Solution, Syrup, and Tablets

- Proventil (TN)

- 1-(4-Hydroxy

- AH-3365 hemisulfate

- Airomir

- Tox21_501098

- Hexotonal

- COMBIVENT COMPONENT ALBUTEROL SULFATE

- FT-0650809

- Albuterol sulfate [USAN]

- VENTOLINHFAHFA

- SALBUTAMOL SULFATE [EP MONOGRAPH]

- PROAIRHFA

- ALBUTEROL SULFATE COMPONENT OF DUONEB

- Salamol

- HMS3263K18

- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid

- 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(tert-butylamino)ethanol sulfate

- 021SEF3731

- Salbutamol sulfate (JP17)

- .ALPHA.(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL SULPHATE (2:1) (SALT)

- NCGC00261783-01

- Ventolin (TN)

- CCG-222402

- Albuterol sulfate (USP)

- Proventil

- TORPEX (ALBUTEROL SULFATE)

- Pulvinal salbutamol

- Sulbutamol (as sulphate)

- PROAIRHFAHFA

- Ventolin Rotacaps

- TBS-7

- LP01098

- ALBUTEROL SULFATE [USP IMPURITY]

- Salbutamol sulfate, European Pharmacopoeia (EP) Reference Standard

- alpha(sup 1)-((tert-Butylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol sulfate (2:1) (salt)

- 1,3-BENZENEDIMETHANOL,.ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)

- Accuvent

- Albuterol sulfate- Bio-X

- 51022-70-9

- VENTOLINHFA

- Albuterol SulateHFA

- Salbutamol Easyhaler

- Albuterol sulfate [USAN:USP]

- DUONEB COMPONENT ALBUTEROL SULFATE

- Albuterol sulfate, Pharmaceutical Secondary Standard; Certified Reference Material

- Sultanol

- (+/-)-2-TERT-BUTYLAMINO-1-(4-HYDROXY-3-HYDROXYMETHYLPHENYL)ETHANOL SULFATE SALT (2:1)

- PROAIR DIGIHALER

- EINECS 256-916-8

- Albuterol SulfateHFA

- SALBUTAMOL SULFATE (MART.)

- CHEBI:2550

- ALBUTEROL SULFATE COMPONENT OF AIRSUPRA

- A828402

- Salbutamol hemisulfate salt, >=98%

- Buventol Easyhaler

- Salbutamol (as sulfate)

- UNII-021SEF3731

- Proventil Repetabs

- R03AC02

- ALBUTEROL SULFATE (USP-RS)

- SALBUTAMOL SULFATE [WHO-DD]

- ALBUTEROL SULFATE (USP MONOGRAPH)

- KS-5056

- DTXSID10881180

- Salbumol

- Vospire

- SALBUTAMOL SULFATE (EP IMPURITY)

- ALBUTEROL SULFATE [MI]

- ALBUTEROL SULFATE [USP MONOGRAPH]

- MFCD00055200

- 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, sulfate (2:1) (salt)

- alpha(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-alpha,alpha'-DIOL SULPHATE (2:1) (SALT)

- Albuterol Sulfate Inhalation Solution

- ALBUTEROL SULFATE [ORANGE BOOK]

- Sch-13949w sulphate

- NSC289928

- NCGC00094370-01

- 1,3-BENZENEDIMETHANOL,.ALPHA.(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULPHATE (2:1) (SALT)

- Ventolin Sulfate

- SALBUTAMOL SULFATE [EP IMPURITY]

- NSC-289928

- Salbutamol hemisulfate salt, VETRANAL(TM), analytical standard

- DTXCID601022465

- Bis((tert-butyl)(beta,3,4-trihydroxyphenethyl)ammonium) sulphate

- CHEMBL1441059

- EU-0101098

- Ventilastin

- ?1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hemisulfate

- Proair Respiclick

- SALBUTAMOL SULFATE (EP MONOGRAPH)

- ALBUTEROL SULFATE [VANDF]

- HMS3266D17

- AH-3365

- Albuterol sulfate, United States Pharmacopeia (USP) Reference Standard

- Ventolin Nebules

- Ventolin easy-breathe

- SCHEMBL33279

- Sch 13949w sulphate

- 36519-31-0

- Pediavent

- ALBUTEROL SULFATE [USP-RS]

- AIRSUPRA COMPONENT ALBUTEROL SULFATE

- ALBUTEROL SULFATE (USP IMPURITY)

- SALBUTAMOL SULFATE [JAN]

- Salbutamol sulfate, British Pharmacopoeia (BP) Reference Standard

- SALBUTAMOL SULFATE [MART.]

- Salbutamoli sulfas

- Salbutamol Sulphate (Albuterol Sulphate) 1.0 mg/ml in Methanol (as free base)

- Albuterol sulfate (USAN:USP)

- D00683

- Q27231480

- 1,3-BENZENEDIMETHANOL,alpha1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)

- 1,3-BENZENEDIMETHANOL,alpha(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULPHATE (2:1) (SALT)

- ALBUTEROL SULFATE COMPONENT OF COMBIVENT

- 1,3-BENZENEDIMETHANOL,.ALPHA.(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)

- Accuneb (TN)

- SCH-13949W Sulfate

- A51088

- ALBUTEROL SULFATE [GREEN BOOK]

- Salbutamol Sulphate; Albuterol Sulphate; AH 3365F

- S 5013

- R03CC02

- Salbutamol Diskus

- Volare

- NSC 289928

- SALBUTAMOL SULFATE [WHO-IP]

- Torpex

- TQ-1016

- 1,3-Benzenedimethanol, alpha(sup 1)-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, sulfate (2:1) (salt)

- .ALPHA.(SUP 1)-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-M-XYLENE-.ALPHA.,.ALPHA.'-DIOL SULFATE (2:1) (SALT)

- Volmax

- Salbutamol sulfate for system suitability, European Pharmacopoeia (EP) Reference Standard

- S0531

- Albuterol Sulphate

- BA164388

- 1,3-BENZENEDIMETHANOL,alpha(SUP 1)-(((1,1 DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, SULFATE (2:1) (SALT)

- SALBUTAMOLI SULFAS [WHO-IP LATIN]

- AKOS015994719

- Albuterol Sulfate Hfa

- Buventol

- Salbutamol Sulfat

- Salbutamol sulfate (JP18)

- BNPSSFBOAGDEEL-UHFFFAOYSA-N

- Salbutamol hemisulfate

-

- MDL: MFCD00055200

- インチ: 1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)

- InChIKey: BNPSSFBOAGDEEL-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(O[H])O[H].O([H])C([H])(C1C([H])=C([H])C(=C(C([H])([H])O[H])C=1[H])O[H])C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H].O([H])C([H])(C1C([H])=C([H])C(=C(C([H])([H])O[H])C=1[H])O[H])C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 337.12000

- どういたいしつりょう: 576.271666

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 12

- 重原子数: 39

- 回転可能化学結合数: 10

- 複雑さ: 309

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 未確定

- 互変異性体の数: 5

- トポロジー分子極性表面積: 228

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 180 °C

- ふってん: 419.2°C at 760 mmHg

- フラッシュポイント: 華氏温度:>482°f

摂氏度:>250°c - ようかいど: 1 M NaOH: soluble50 mg/ml, clear to slightly hazy, yellow-green

- すいようせい: Soluble in water and 1M sodium hydroxide (50 mg/ml).

- PSA: 155.70000

- LogP: 2.12490

- マーカー: 216

- ようかいせい: 未確定

Salbutamol hemisulfate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:2811

- WGKドイツ:3

- 危険カテゴリコード: R 43:皮膚に触れるとアレルギー反応が出る。

- セキュリティの説明: S36/37

- RTECS番号:ZE4400000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:S36/37

- リスク用語:R43

Salbutamol hemisulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030709-100mg |

Salbutamol hemisulfate |

51022-70-9 | 100mg |

¥444 | 2024-05-23 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094282-25g |

Salbutamol hemisulfate |

51022-70-9 | 95% | 25g |

¥3708 | 2024-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53400-1g |

Salbutamol Hemisulfate |

51022-70-9 | 1g |

¥179.0 | 2021-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53401-100mg |

Salbutamol Hemisulfate |

51022-70-9 | 100mg |

¥398.0 | 2021-09-07 | ||

| LKT Labs | S0045-500 mg |

Salbutamol Sulfate |

51022-70-9 | ≥98% | 500MG |

$785.80 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094282-1g |

Salbutamol hemisulfate |

51022-70-9 | 95% | 1g |

¥311 | 2024-05-23 | |

| S e l l e c k ZHONG GUO | S2507-250mg |

Salbutamol Sulfate |

51022-70-9 | 99.93% | 250mg |

¥654.61 | 2023-09-16 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6652-500 mg |

Salbutamol Sulfate |

51022-70-9 | 99.39% | 500MG |

¥1317.00 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1316176-100g |

Albuterol sulfate |

51022-70-9 | 97% | 100g |

$360 | 2024-06-05 | |

| LKT Labs | S0045-25 mg |

Salbutamol Sulfate |

51022-70-9 | ≥98% | 25mg |

$75.00 | 2023-07-10 |

Salbutamol hemisulfate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:51022-70-9)硫酸沙丁胺醇

注文番号:LE1660505

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:51022-70-9)Albuterol sulfate

注文番号:1660505

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

atkchemica

ゴールドメンバー

(CAS:51022-70-9)Salbutamol hemisulfate

注文番号:CL2942

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:21

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:51022-70-9)Salbutamol hemisulfate

注文番号:A828402

在庫ステータス:in Stock

はかる:25g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:28

価格 ($):219.0

Salbutamol hemisulfate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

51022-70-9 (Salbutamol hemisulfate) 関連製品

- 36519-31-0

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 249916-07-2(Borreriagenin)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:51022-70-9)Albuterol sulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:51022-70-9)2-(Tert-Butylamino)-1-(4-Hydroxy-3-Hydroxymethylphenyl)Ethanol Hemisulfate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ